5-Amino-2-methoxybenzonitrile
Overview
Description
5-Amino-2-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
5-Amino-2-methoxybenzonitrile derivatives, specifically 2-aminobenzene-1,3-dicarbonitriles, have been studied for their corrosion inhibition properties. These compounds, such as ABDN-3, demonstrate significant efficiency in inhibiting corrosion on mild steel surfaces in acidic environments. Their application includes weight loss and electrochemical techniques, showing up to 97.83% efficiency at certain concentrations. The adsorption of these inhibitors on mild steel surfaces in acidic media follows the Langmuir adsorption isotherm, and their effectiveness is supported by both quantum chemical calculations and surface examinations like SEM and EDX spectroscopy (Verma et al., 2015).
Synthesis of Biologically Active Compounds
2-Aminobenzonitrile, a derivative of this compound, has been used in the synthesis of various biologically active compounds. This includes the formulation of a binuclear bridged Cr(III) complex with 2-aminobenzonitrile and octanoate ion as ligands. This complex exhibits moderate to potential activity against certain bacteria and fungi, and shows larger antioxidant activity compared to free ligands. Its DNA binding properties have also been studied, indicating strong binding to DNA (Govindharaju et al., 2019).
Spectroscopic and NLO Properties
This compound derivatives have been explored for their spectroscopic properties and Non Linear Optical (NLO) applications. For instance, studies involving 5-Bromo-2-methoxybenzonitrile (a derivative) used Density Functional Theory (DFT) calculations to predict geometrical parameters and study the FT-IR and FT-Raman spectra. The molecule's NLO properties, such as frequency doubling and Second Harmonic Generation (SHG) applications, were also calculated, indicating its potential in NLO applications (Kumar & Raman, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of the aminobenzonitrile family, characterized by the presence of an amino group and a cyano group attached to a benzene ring, which is further substituted with a methoxy group. It is of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.
Mode of Action
Biochemical Pathways
Aminobenzonitriles can lead to the formation of drug molecules like ponstan and fused heterocycles. They have also been used to synthesize complex heterocyclic systems.
Pharmacokinetics
The compound has a molecular weight of 148.16 , and it is a solid at room temperature . It has a predicted pKa of 2.41 , indicating that it may exist primarily in its protonated form in the body.
Result of Action
Biochemical Analysis
Biochemical Properties
5-Amino-2-methoxybenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in organic synthesis. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions are crucial for the compound’s role in the synthesis of biologically active molecules.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific signaling pathways by interacting with key proteins involved in these pathways . Additionally, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes . These effects can lead to changes in cellular metabolism, including alterations in the levels of metabolites and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in the enzyme’s conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but may degrade under certain conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s stability and potential long-term impacts in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxicity studies have shown that high doses of this compound can cause adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are important for its biological activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function within cells. For example, localization to the nucleus may enhance its ability to interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-amino-2-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNMIDYUSWEPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399346 | |
Record name | 5-amino-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214623-57-1 | |
Record name | 5-amino-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.